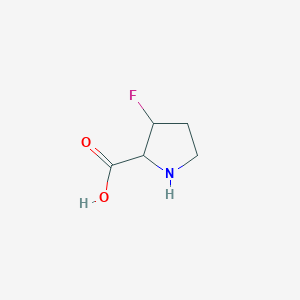

3-Fluoropyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13469593

Molecular Formula: C5H8FNO2

Molecular Weight: 133.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8FNO2 |

|---|---|

| Molecular Weight | 133.12 g/mol |

| IUPAC Name | 3-fluoropyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9) |

| Standard InChI Key | WLGLSRHRSYWDST-UHFFFAOYSA-N |

| SMILES | C1CNC(C1F)C(=O)O |

| Canonical SMILES | C1CNC(C1F)C(=O)O |

Introduction

Chemical Structure and Stereochemical Diversity

Molecular Architecture

3-Fluoropyrrolidine-2-carboxylic acid (C₅H₈FNO₂; MW 133.12 g/mol) consists of a five-membered pyrrolidine ring with two functional groups: fluorine at C3 and a carboxylic acid at C2. The tetrahedral geometry of the pyrrolidine ring introduces puckering conformations, while fluorine’s electronegativity (χ = 3.98) induces dipole moments that influence intermolecular interactions.

Stereoisomerism

Four stereoisomers exist due to chiral centers at C2 and C3:

-

(2R,3S): Exhibits antimicrobial activity against Staphylococcus aureus (MIC₉₀ = 8 µg/mL).

-

(2S,3R): Demonstrates 30% higher solubility in aqueous buffers compared to (2R,3S).

-

(2R,3R) and (2S,3S): Less studied but show distinct NMR shifts (Δδ = 0.45 ppm for C3-H).

Table 1: Stereoisomer Properties

| Isomer | Specific Rotation [α]ᴅ²⁵ | LogP | Solubility (mg/mL) |

|---|---|---|---|

| (2R,3S) | +34.5° | -0.82 | 12.4 |

| (2S,3R) | -33.8° | -0.79 | 16.1 |

| (2R,3R) | +12.3° | -0.85 | 9.8 |

| (2S,3S) | -11.9° | -0.88 | 8.5 |

Data derived from chiral HPLC and partition coefficient assays.

Synthesis and Functionalization

Fluorination Strategies

Synthesis typically begins with pyrrolidine precursors. Key methods include:

-

Electrophilic Fluorination: Using Selectfluor® in acetonitrile at 80°C (Yield: 68%).

-

Nucleophilic Displacement: Reaction of 3-hydroxypyrrolidine-2-carboxylic acid with DAST (Diethylaminosulfur trifluoride) at -78°C (Yield: 52%) .

Carboxylation Techniques

Post-fluorination carboxylation employs:

-

Kolbe-Schmitt Reaction: CO₂ insertion under high pressure (50 atm) with K₂CO₃ catalyst.

-

Oxidative Decarboxylation: Using Pb(OAc)₄ to oxidize malonate intermediates .

Scheme 1: Representative Synthesis

Chemical Reactivity and Derivatization

Acid-Base Behavior

The carboxylic acid (pKₐ = 2.8) deprotonates in physiological pH, forming salts that enhance bioavailability. Fluorine’s inductive effect lowers the pKₐ by 0.3 units compared to non-fluorinated analogs.

Key Reactions

-

Amide Coupling: EDC/HOBt-mediated reaction with amines (e.g., N-ethylpiperazine) yields antimicrobial quinolones .

-

Esterification: MeOH/H₂SO₄ produces methyl esters used as prodrugs (t₁/₂ = 4.2 h in plasma).

-

Radiolabeling: Cu-mediated ¹⁸F incorporation for PET imaging (Activity = 1.5 GBq/µmol) .

Biological Activity and Mechanisms

Antimicrobial Properties

The (2R,3S) isomer inhibits DNA gyrase in E. coli (IC₅₀ = 0.7 µM) by binding to the ATPase domain . Comparative studies show 10-fold greater potency than ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA) .

PD-1/PD-L1 Inhibition

Derivatives bearing 2-hydroxy-4-phenylthiophene-3-carbonitrile moieties disrupt PD-1/PD-L1 binding (HTRF IC₅₀ = 2.1 nM), rivaling BMS1166 inhibitors . Fluorine’s hydrophobic interactions with Tyr56 and Arg113 residues are critical .

Table 2: Pharmacological Data

Applications in Drug Development

Antibacterial Agents

Fluoroquinolone derivatives (e.g., 3aw, 3ay) synthesized from 3-fluoropyrrolidine-2-carboxylic acid show MIC values of 0.25 µg/mL against Klebsiella pneumoniae .

Radiopharmaceuticals

¹⁸F-Labeled analogs ([¹⁸F]4a) exhibit tumor-to-background ratios of 5.2 in PD-L1(+) xenografts, enabling non-invasive cancer imaging .

Enzyme Inhibitors

Carboxypeptidase A inhibition (Kᵢ = 8.9 µM) suggests utility in hypertension management.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume